4-Benzyloxy-1-bromo-2-butanone

Description

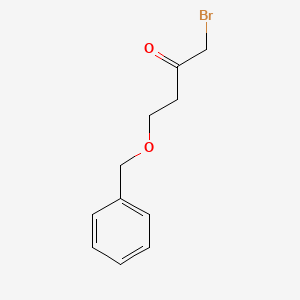

4-Benzyloxy-1-bromo-2-butanone is an organic compound with the molecular formula C11H13BrO2 It is a brominated ketone that features a benzyloxy group attached to the butanone backbone

Properties

IUPAC Name |

1-bromo-4-phenylmethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCVDICHBDQBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-1-bromo-2-butanone typically involves the bromination of 4-benzyloxy-2-butanone. One common method includes the use of bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-1-bromo-2-butanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

Nucleophilic Substitution: Products include substituted butanones with various functional groups.

Reduction: The major product is 4-benzyloxy-2-butanol.

Oxidation: The major product is 4-benzyloxybutanoic acid.

Scientific Research Applications

Organic Synthesis

4-Benzyloxy-1-bromo-2-butanone serves as a versatile intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical transformations makes it valuable in constructing complex molecular architectures.

Key Features:

- Bromine Atom: Enhances reactivity through electrophilic substitution reactions.

- Benzyloxy Group: Increases solubility and stabilizes intermediates during reactions.

Comparison with Similar Compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-Benzyloxy-2-butanone | Lacks bromine; less reactive | No halogen substituent affects reactivity |

| 1-Bromo-2-butanone | Lacks benzyloxy group | Different reactivity profile due to absence of ether |

| 4-Methoxy-1-bromo-2-butanone | Contains a methoxy instead of benzyloxy | Altered chemical properties due to different ether |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor for bioactive molecules. Research indicates that derivatives of this compound can exhibit significant pharmacological properties.

Pharmacological Applications:

- Anti-inflammatory Effects: Compounds derived from this ketone have shown promise as anti-inflammatory agents.

- Neuroprotective Properties: Some derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating inflammation and metabolism.

Table 1: Biological Activities of Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Benzyloxy-2-butanol | Anti-inflammatory | |

| 4-(Benzyloxy)benzylamines | Antimycobacterial | |

| PPAR Agonists | Neuroprotective |

Biochemical Research

The compound is utilized in biochemical assays to study enzyme mechanisms and metabolic pathways. Its reactivity allows it to serve as a substrate in enzyme-catalyzed reactions, influencing various biological processes.

Mechanism of Action:

This compound acts as a substrate that can undergo transformation through oxidation or reduction processes, yielding various products such as carboxylic acids or alcohols.

Case Studies and Research Findings

Research has demonstrated the efficacy of derivatives of this compound in various biological contexts:

- Anti-inflammatory Studies: A study demonstrated that derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Neuroprotective Effects: Research indicated that certain derivatives could protect neuronal cells from oxidative stress, highlighting their potential role in neurodegenerative disease treatment.

- Synthesis of Complex Molecules: The compound has been successfully employed in synthesizing complex heterocyclic compounds, showcasing its utility in pharmaceutical development.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1-bromo-2-butanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The benzyloxy group can undergo oxidative cleavage, leading to the formation of different products depending on the reaction conditions .

Comparison with Similar Compounds

4-Benzyloxy-2-butanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

1-Bromo-2-butanone: Lacks the benzyloxy group, resulting in different reactivity and applications.

4-Methoxy-1-bromo-2-butanone: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties.

Uniqueness: 4-Benzyloxy-1-bromo-2-butanone is unique due to the presence of both a benzyloxy group and a bromine atom, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Biological Activity

4-Benzyloxy-1-bromo-2-butanone (CAS No. 185155-56-0) is an organic compound notable for its unique structure, which includes a brominated ketone core and a benzyloxy group. This combination imparts distinctive reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemical research. This article delves into its biological activity, synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO2. Its structure can be represented as follows:

Key Features:

- Bromine Atom : Enhances reactivity through electrophilic substitution.

- Benzyloxy Group : Provides stability and influences interaction with biological targets.

Biological Activity

This compound has been investigated for various biological activities, primarily due to its potential as a pharmaceutical intermediate.

The compound's biological activity is largely attributed to its ability to interact with nucleophiles and electrophiles. The bromine atom acts as a leaving group during substitution reactions, while the carbonyl group can participate in addition and reduction reactions. The benzyloxy group may undergo oxidative cleavage under specific conditions, further influencing the compound's reactivity in biological systems.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential use in developing antibacterial agents.

Cytotoxicity Studies

Research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, a study evaluating the cytotoxicity of several benzosuberones, including derivatives similar to this compound, reported significant anti-tumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Benzyloxy-2-butanone | Lacks bromine; less reactive | Limited antimicrobial activity |

| 1-Bromo-2-butanone | Lacks benzyloxy group; different reactivity | Moderate cytotoxicity |

| 4-Methoxy-1-bromo-2-butanone | Contains methoxy instead of benzyloxy; altered properties | Varies; less studied |

The unique combination of functionalities in this compound enhances its reactivity and biological potential compared to structurally similar compounds.

Case Studies and Applications

Recent studies have highlighted the application of this compound in synthesizing complex molecules for drug development. For example, it has been used as an intermediate in the synthesis of vinyl boronate esters, which are valuable in medicinal chemistry for their role in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.